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Cat. No.: B12372623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethoprim is a weakly basic drug, and its solubility and dissolution rate are pH-dependent,

which can pose challenges in developing oral dosage forms with consistent release profiles.

The incorporation of acidic excipients, such as fumaric acid, into a tablet matrix is a common

strategy to create an acidic microenvironment. This localized acidity can enhance the

dissolution of weakly basic drugs, potentially leading to improved bioavailability. This

application note provides a detailed method for determining the release of Trimethoprim from a

fumaric acid-based matrix, including dissolution testing and subsequent quantification by UV-

Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Principle of the Method
The methodology involves the in vitro dissolution of a Trimethoprim-fumaric acid matrix tablet

under controlled conditions that simulate the physiological environment. The inclusion of

fumaric acid is intended to lower the microenvironmental pH within the dosage form, thereby

increasing the solubility and release rate of the basic drug Trimethoprim.[1] The amount of

Trimethoprim released into the dissolution medium over time is quantified using a validated

analytical method, such as UV-Vis spectrophotometry or HPLC.
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The following tables summarize the expected quantitative data from a comparative dissolution

study of Trimethoprim tablets with and without a fumaric acid matrix. The data is adapted from

a study on Trimethoprim-citric acid multicomponent crystals, which demonstrates a similar

principle of dissolution enhancement via an acidic microenvironment.[2][3]

Table 1: Dissolution Profile of Trimethoprim from a Standard Matrix vs. a Fumaric Acid Matrix

Time (minutes)
% Trimethoprim Released
(Standard Matrix)

% Trimethoprim Released
(Fumaric Acid Matrix)

5 15.2 ± 2.1 35.8 ± 3.5

10 28.6 ± 3.4 58.2 ± 4.1

15 39.1 ± 3.9 75.4 ± 4.8

30 48.5 ± 4.5 88.9 ± 3.9

45 53.7 ± 4.8 94.2 ± 3.1

60 56.4 ± 5.2 95.6 ± 2.8

Table 2: Summary of Dissolution Parameters

Formulation Q60 (%)*

Standard Trimethoprim Matrix 56.36

Trimethoprim with Fumaric Acid Matrix 95.57

* Q60 represents the percentage of drug dissolved at 60 minutes.[2][3]

Experimental Protocols
In Vitro Dissolution Testing
This protocol describes the dissolution testing of Trimethoprim tablets formulated with and

without a fumaric acid matrix.

Apparatus:
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USP Dissolution Apparatus 2 (Paddle Method)[4][5][6]

Dissolution Vessels (900 mL)

Water Bath with Heater and Circulator

Syringes and Cannula Filters (0.45 µm)

Reagents:

0.1 N Hydrochloric Acid (HCl) Dissolution Medium[2][3][4][5][6]

Procedure:

Prepare 900 mL of 0.1 N HCl dissolution medium for each vessel.

De-aerate the dissolution medium by a suitable method (e.g., sonication).

Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5°C.

Set the paddle rotation speed to 75 rpm.[4][5][6]

Carefully drop one Trimethoprim tablet (either standard or with fumaric acid matrix) into each

vessel.

Start the dissolution apparatus simultaneously for all vessels.

Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes.[3]

Filter the samples immediately through a 0.45 µm syringe filter.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Analyze the filtered samples for Trimethoprim concentration using either UV-Vis

spectrophotometry or HPLC.

Analytical Method 1: UV-Vis Spectrophotometry
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This is a simpler and more rapid method suitable for the determination of Trimethoprim in

dissolution samples.[3]

Apparatus:

UV-Vis Spectrophotometer

Quartz Cuvettes (1 cm path length)

Reagents:

0.1 N Hydrochloric Acid (HCl)

Trimethoprim Reference Standard

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of Trimethoprim reference standard (e.g., 100 µg/mL) in 0.1 N

HCl.

From the stock solution, prepare a series of calibration standards ranging from 2 to 20

µg/mL in 0.1 N HCl.

Sample Preparation:

Dilute the filtered dissolution samples with 0.1 N HCl to a concentration within the

calibration range.

Measurement:

Set the UV-Vis spectrophotometer to a wavelength of 287 nm.[3]

Use 0.1 N HCl as the blank.

Measure the absorbance of the standard solutions and the prepared samples.

Quantification:
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Construct a calibration curve by plotting absorbance versus concentration for the standard

solutions.

Determine the concentration of Trimethoprim in the samples from the calibration curve.

Calculate the percentage of drug released at each time point, correcting for the removed

sample volumes.

Analytical Method 2: High-Performance Liquid
Chromatography (HPLC)
This method offers higher specificity and is suitable for more complex matrices.

Apparatus:

HPLC system with a UV detector

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]

Autosampler and data acquisition software

Reagents:

Acetonitrile (HPLC grade)[7][9]

Methanol (HPLC grade)

Potassium dihydrogen phosphate

Orthophosphoric acid

Triethylamine[7][8]

Water (HPLC grade)

Trimethoprim Reference Standard

Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M sodium

phosphate or a triethylamine-adjusted phosphate buffer) in a ratio of approximately 30:70

(v/v).[7][8] The pH of the aqueous phase should be adjusted as needed (e.g., to pH 4.0 with

orthophosphoric acid).[8]

Flow Rate: 1.0 mL/min[8]

Column Temperature: Ambient or controlled at 40°C

Detection Wavelength: 260 nm[7][8]

Injection Volume: 20 µL

Procedure:

Preparation of Standard and Sample Solutions:

Prepare a stock solution and calibration standards of Trimethoprim in the mobile phase.

Linearity is typically observed in the range of 0.25 to 5 µg/mL.[10]

The filtered dissolution samples can often be directly injected or may require dilution with

the mobile phase to fall within the calibration range.

Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard solutions and the prepared samples.

Quantification:

Identify and integrate the peak corresponding to Trimethoprim.

Construct a calibration curve of peak area versus concentration for the standard solutions.

Determine the concentration of Trimethoprim in the samples from the calibration curve.
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Calculate the percentage of drug released at each time point, accounting for sample

withdrawals.
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Caption: Experimental workflow for determining Trimethoprim release.
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Caption: Role of Fumaric Acid in enhancing Trimethoprim release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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